molecular formula C9H17N3O2S B14907815 n-(2-(1h-Pyrazol-1-yl)ethyl)-3-(methylsulfonyl)propan-1-amine

n-(2-(1h-Pyrazol-1-yl)ethyl)-3-(methylsulfonyl)propan-1-amine

Cat. No.: B14907815
M. Wt: 231.32 g/mol
InChI Key: SYZDMZNHNQIKJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-(2-(1H-Pyrazol-1-yl)ethyl)-3-(methylsulfonyl)propan-1-amine is a tertiary amine derivative featuring a pyrazole ring linked via an ethyl chain to a propan-1-amine backbone, with a methylsulfonyl group at the 3-position. This structural motif is common in medicinal chemistry for its ability to modulate pharmacokinetic properties, such as metabolic stability and target binding .

Properties

Molecular Formula

C9H17N3O2S

Molecular Weight

231.32 g/mol

IUPAC Name

3-methylsulfonyl-N-(2-pyrazol-1-ylethyl)propan-1-amine

InChI

InChI=1S/C9H17N3O2S/c1-15(13,14)9-3-4-10-6-8-12-7-2-5-11-12/h2,5,7,10H,3-4,6,8-9H2,1H3

InChI Key

SYZDMZNHNQIKJR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCCNCCN1C=CC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-(1H-Pyrazol-1-yl)ethyl)-3-(methylsulfonyl)propan-1-amine typically involves multi-step organic reactions. One common method involves the alkylation of 1H-pyrazole with an appropriate ethyl halide, followed by the introduction of the methylsulfonyl group through sulfonation reactions. The final step involves the amination of the intermediate product to yield the desired compound. Reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Formation of the Propanamine Backbone

The propanamine core is typically synthesized through alkylation or amidation reactions. While direct literature on the target compound is limited, analogous structures suggest the backbone may be derived from:

  • Alkylation of a primary amine : Propanamine (CH₃CH₂CH₂NH₂) can undergo alkylation to introduce substituents at the N-position.

  • Reduction of nitriles : Alternative routes may involve reducing propanenitrile (CH₃CH₂CN) to propanamine using hydrogenation or catalytic methods.

Pyrazole Coupling

The pyrazole ring is attached to the propanamine via an ethyl linker. This step likely involves:

  • Alkylation of the pyrazole nitrogen : The pyrazole’s N1 position reacts with a suitable alkylating agent (e.g., ethyl halides) to form the ethyl bridge.

  • Coupling agents : Reagents like bis(2-oxo-1,3-oxazolidin-3-yl)phosphinic chloride (BOP) or 1,1'-carbonyldiimidazole (CDI) facilitate amide or ether bond formation .

Reaction Conditions

Step Reagents Solvent Base Temperature Reference
Sulfonation Methylsulfonyl chloride (MeSO₂Cl)DichloromethanePyridine-10°C to reflux
Pyrazole Coupling Ethyl halide, coupling agent (e.g., BOP)DMF4-DimethylaminopyridineRoom temperature
Amide Formation N/A (if pre-formed amine is used)N/AN/AN/A

Nuclear Magnetic Resonance (NMR)

  • 1H NMR : Confirms the presence of the pyrazole ring (aromatic protons at ~6–8 ppm) and methylene/amine groups.

  • 15N HMBC : Useful for identifying nitrogen environments in the pyrazole and sulfonamide groups .

  • NOESY : Detects spatial proximity between protons, aiding in structural validation .

Mass Spectrometry

  • Molecular weight : Confirms the compound’s identity (C₉H₁₄N₄O₂S: calculated MW ~232 g/mol) .

Challenges and Considerations

  • Purification : Silica gel chromatography or crystallization is critical to isolate the compound from byproducts .

  • Stability : The methylsulfonyl group’s stability under acidic or basic conditions must be validated during synthesis.

  • Regioselectivity : Ensuring the pyrazole couples at the correct position (N1 vs. N2) requires careful control of reaction conditions .

Research Findings

  • Structure-Activity Relationships (SAR) :

    • The methylsulfonyl group is essential for biological activity, as its removal drastically reduces potency .

    • Substituents on the pyrazole ring (e.g., aryl groups) influence binding affinity to targets .

  • Mode of Action :

    • While initial studies suggest cell wall biosynthesis disruption, no cross-resistance with known inhibitors (e.g., DprE1) was observed, hinting at a novel mechanism .

Scientific Research Applications

n-(2-(1H-Pyrazol-1-yl)ethyl)-3-(methylsulfonyl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-(2-(1H-Pyrazol-1-yl)ethyl)-3-(methylsulfonyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The methylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with the target molecule, differing primarily in substituents and backbone modifications:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties Synthesis Yield Ref.
Target : n-(2-(1H-Pyrazol-1-yl)ethyl)-3-(methylsulfonyl)propan-1-amine C₁₀H₁₈N₄O₂S Methylsulfonyl, pyrazol-1-yl Not provided in evidence High polarity, potential CNS activity Not provided
8{4,3} : N-(4-(2-(3-morpholinopropylamino)ethyl)benzyl)-3-(2-methylpiperidin-1-yl)propan-1-amine C₂₉H₄₉N₅O Morpholinopropyl, 2-methylpiperidinyl 401.48 Enhanced solubility (cyclic amines), moderate lipophilicity 36–47%
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₅ Cyclopropyl, pyridin-3-yl 215.28 Rigid structure, aromatic interactions 17.9%
3-[5-(1-methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine C₁₀H₁₂F₃N₅ Trifluoromethyl, methylpyrazole 261.26 High metabolic stability (CF₃ group) Not provided
N-{2-[(1-benzyl-3-methyl-1H-pyrazol-5-yl)oxy]ethyl}-N-propylpropan-1-amine C₂₀H₃₀N₄O Benzyl, dipropylaminoethoxy 342.48 High lipophilicity, steric bulk Not provided
Key Observations :

Substituent Impact: The methylsulfonyl group in the target compound contrasts with morpholinopropyl (8{4,3}), trifluoromethyl (), and benzyl () groups. Methylsulfonyl improves aqueous solubility and hydrogen-bonding capacity compared to lipophilic groups like benzyl . Cyclic amines (e.g., piperidinyl in 8{4,3}) enhance solubility and bioavailability compared to linear chains .

Biological Relevance :

  • While biological data for the target compound is absent, trifluoromethyl () and pyridinyl () groups are associated with enhanced receptor binding and stability in drug candidates .

Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparison
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) Notes
Target Not provided Not provided Not provided Methylsulfonyl likely shows S=O stretches near 1150–1300 cm⁻¹
8{4,3} 1.2–3.5 (m, cyclic amines), 7.2–7.4 (aromatic) 20–60 (aliphatic), 120–140 (aromatic) 3300 (N-H), 1650 (C=O) Confirmed via HRMS
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 1.0–1.2 (cyclopropyl), 8.5–8.9 (pyridine) 15–25 (cyclopropyl), 145–150 (pyridine) 3298 (N-H) HRMS m/z 215 ([M+H]⁺)

Q & A

Q. What are the common synthetic routes for N-(2-(1H-Pyrazol-1-yl)ethyl)-3-(methylsulfonyl)propan-1-amine?

Methodological Answer: The synthesis of pyrazole-ethylamine derivatives typically involves coupling reactions between pyrazole intermediates and sulfonamide precursors. For example:

  • Step 1: React a pyrazole-containing intermediate (e.g., 3-(4-iodo-1H-pyrazol-1-yl)pyridine) with a sulfonamide precursor (e.g., 3-(methylsulfonyl)propan-1-amine) in a polar solvent like dimethyl sulfoxide (DMSO) .
  • Step 2: Use catalysts such as copper(I) bromide and cesium carbonate to facilitate the coupling reaction at elevated temperatures (e.g., 35°C for 48 hours) .
  • Step 3: Purify the crude product via liquid-liquid extraction (e.g., dichloromethane/water) followed by gradient chromatography (e.g., 0–100% ethyl acetate/hexane) to isolate the target compound .

Key Considerations:

  • Yield optimization may require adjusting reaction time, temperature, or catalyst loading.
  • Impurities from side reactions (e.g., over-alkylation) can be minimized using controlled stoichiometry .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer: Characterization involves a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies proton environments (e.g., δ 8.87 ppm for pyrazole protons, δ 3.85 ppm for methylsulfonyl groups) .
    • ¹³C NMR confirms carbon backbone integrity (e.g., 215 [M+H]+ in HRMS for molecular weight validation) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., ESI+ mode for [M+H]+ ion detection) .
  • HPLC-Purity Analysis:
    • Use reverse-phase C18 columns with UV detection (e.g., 98.37% purity confirmed via gradient elution) .

Troubleshooting:

  • Contradictory spectral data (e.g., unexpected splitting in NMR) may arise from residual solvents or stereoisomers. Cross-validate with LCMS and repeat under anhydrous conditions .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reactivity of this compound?

Methodological Answer: Computational tools like quantum chemical calculations (e.g., DFT) and reaction path search algorithms can:

  • Predict optimal reaction pathways by modeling transition states and intermediates .
  • Screen solvent effects (e.g., DMSO polarity) on reaction kinetics using COSMO-RS simulations .
  • Validate experimental data by comparing computed NMR chemical shifts with observed spectra (error margins <5%) .

Case Study:
ICReDD’s integrated approach combines computational predictions with high-throughput experimentation to reduce trial-and-error cycles by 40% .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer: Contradictions may arise from variations in assay conditions or impurities. Mitigation strategies include:

  • Standardized Bioassays:
    • Use consistent cell lines (e.g., HEK293 for receptor binding assays) and control compounds .
  • Purity Validation:
    • Re-test compounds with ≥98% HPLC purity to exclude confounding effects from byproducts .
  • Meta-Analysis:
    • Statistically pool data from multiple studies (e.g., using RevMan) to identify trends obscured by small sample sizes .

Q. What strategies are effective for studying structure-activity relationships (SAR) in pyrazole-sulfonamide derivatives?

Methodological Answer: SAR studies require systematic modifications:

  • Functional Group Substitution:
    • Replace methylsulfonyl with ethylsulfonyl to assess steric/electronic effects on binding .
  • Pharmacophore Mapping:
    • Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase active sites) .
  • In Vivo Correlation:
    • Compare in vitro IC₅₀ values with pharmacokinetic profiles (e.g., half-life in rodent models) .

Q. How should researchers address stability challenges during long-term storage?

Methodological Answer:

  • Storage Conditions:
    • Store lyophilized samples at -80°C under argon to prevent oxidation/hydrolysis .
  • Stability Monitoring:
    • Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC checks .
  • Excipient Screening:
    • Add stabilizers like trehalose (1% w/v) to aqueous formulations to mitigate aggregation .

Q. Tables for Key Data

Synthetic Method Comparison
Parameter
---------------------------
Yield
Reaction Time
Purity (HPLC)
Spectroscopic Reference Data
Proton Environment
--------------------------
Pyrazole C-H
Methylsulfonyl CH₃
Ethylamine NH₂

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.